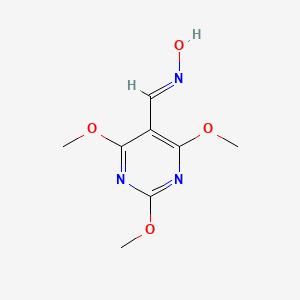![molecular formula C15H10F2N2O3 B5796298 1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)
1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
Overview
Description
1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide is a chemical compound that has been widely used in scientific research. It is a quinoxaline derivative that has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Synthesis and Biological Evaluation
Solano et al. (2007) conducted a study on the synthesis and biological evaluation of new 2-arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives, related to 1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide. These derivatives were evaluated for cytotoxicity against a panel of 60 human tumor cell lines. The study found that di-N-oxidized compounds generally showed good cytotoxic parameters, with the best activity observed in derivatives with electron-withdrawing groups on the quinoxaline ring (Solano et al., 2007).
Biocatalytic Synthesis
Petronijević et al. (2017) presented an innovative, clean, and environmentally friendly one-pot biocatalytic synthesis of 3,4-dihydro-2(1H)-quinoxalinones. The study demonstrates the use of lemon juice as an alternative solvent and catalyst for the synthesis of quinoxalinones, including 1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide, highlighting its potential for green chemistry applications (Petronijević et al., 2017).
Efficient Synthesis Methods
Kobayashi et al. (2011) developed an efficient method for constructing quinoxalinone-N-oxides from cyanoacetanilides, offering a practical pathway to quinoxalinone-containing pharmaceuticals such as ataquimast and opaviraline. This method could be applicable to the synthesis of 1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide (Kobayashi et al., 2011).
Quinoxalinone in Drug Development
Shi et al. (2017) discussed the role of quinoxalinone as a privileged platform in drug development. The quinoxalinone core has been frequently found in pharmacologically active compounds, indicating the relevance of 1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide in pharmaceutical applications (Shi et al., 2017).
Corrosion Inhibition
Tazouti et al. (2016) investigated the inhibition effects of quinoxalinone derivatives on mild steel corrosion, demonstrating their potential use in industrial applications. While this study did not specifically focus on 1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide, it highlights the diverse applications of quinoxalinone derivatives (Tazouti et al., 2016).
Neuropharmacological Activity
Olayiwola et al. (2007) synthesized quinoxalinone derivatives and investigated their neuropharmacological effects, including analgesia, sedation, and anticonvulsant action. This study suggests the potential of quinoxalinone derivatives, such as 1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide, in the development of neuropharmacological agents (Olayiwola et al., 2007).
properties
IUPAC Name |
1-[(2,6-difluorophenyl)methoxy]-4-oxidoquinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O3/c16-11-4-3-5-12(17)10(11)9-22-19-14-7-2-1-6-13(14)18(21)8-15(19)20/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWFWAJTADOTOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C=[N+]2[O-])OCC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(3-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5796253.png)

![N-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5796263.png)
![N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5796266.png)
![N'-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5796270.png)


![4-methyl-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5796304.png)

![4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5796319.png)